molecular formula C16H16N2O6 B2800915 3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 313404-72-7

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2800915
CAS No.: 313404-72-7
M. Wt: 332.312
InChI Key: RWSQZURFKDSKGP-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group and a 2-methoxy-4-nitrophenylamine moiety.

Properties

IUPAC Name

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-12-6-10(7-13(9-12)23-2)16(19)17-14-5-4-11(18(20)21)8-15(14)24-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSQZURFKDSKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-methoxy-4-nitroaniline. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: Formation of 3,5-diformyl-N-(2-methoxy-4-nitrophenyl)benzamide or 3,5-dicarboxy-N-(2-methoxy-4-nitrophenyl)benzamide.

    Reduction: Formation of 3,5-dimethoxy-N-(2-methoxy-4-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents Key Structural Differences vs. Target Compound References
3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide Naphthyl group (no nitro or additional methoxy) Aromatic bulkier substituent; lacks nitro group
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide Pyrimidine and 4-methoxyphenyl groups Dual substituents; lacks nitro group
3,5-Dimethoxy-N-(4-(4-methoxyphenoxy)pyrimidinyl)benzamide Morpholinopyridin-amino and phenoxy groups Extended heterocyclic substituent; potential kinase inhibition
3,5-Dimethoxy-N-(7-(4-methylphenyl)-5-oxo-tetrahydroquinazolin-2-yl)benzamide Tetrahydroquinazolinyl group Rigid bicyclic substituent; potential CNS activity
N-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide Diethoxy and methyl groups Simplified substituents; lacks nitro group

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic extensions : Compounds with pyrimidine or quinazolinyl groups (e.g., ) exhibit enhanced biological activity due to increased π-π stacking or hydrogen-bonding capabilities, suggesting that the target compound’s nitro group could be strategically modified for similar effects.

Spectroscopic Data :

  • ¹H NMR : Methoxy protons in analogs resonate at δ ~3.7–3.8 ppm, while nitro-group-containing aromatic protons show downfield shifts (δ ~8.3–8.5 ppm) .
  • IR: Strong carbonyl (C=O) stretches at ~1668 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹ are characteristic .

Enzyme Inhibition :

  • Analogs with acylated amino groups (e.g., 2-acylaminobenzoic acids) show PCAF HAT inhibitory activity (~60–79% at 100 μM), suggesting that the target compound’s nitro group may enhance binding to similar enzyme pockets .

Structural Insights :

  • Crystallographic studies using SHELX software () confirm that methoxy and nitro groups influence molecular packing and hydrogen-bonding networks, which are critical for stability and activity.

Biological Activity

3,5-Dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from appropriate benzoyl chlorides and amines. The presence of methoxy and nitro groups on the aromatic rings is crucial for its biological activity. The compound's structure can be summarized as follows:

  • Chemical Formula : C16_{16}H18_{18}N2_2O5_5
  • Molecular Weight : 318.33 g/mol
  • Functional Groups : Methoxy (-OCH3_3), Nitro (-NO2_2), Amide (-C(O)NH)

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that can interact with cellular components.
  • Modulation of Signaling Pathways : The compound may alter pathways related to cell proliferation and apoptosis.

The following table summarizes the anticancer activity observed in various studies:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.4Induction of apoptosis
HT-29 (Colon Cancer)8.7Inhibition of cell proliferation
A549 (Lung Cancer)6.3Modulation of signaling pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amide functional group facilitates hydrogen bonding with biological targets, enhancing its interaction with proteins involved in cell signaling.
  • Reactive Intermediate Formation : The bioreduction of the nitro group leads to the formation of reactive species that can damage cellular macromolecules.
  • Influence on Biochemical Pathways : The compound affects multiple pathways related to inflammation, pain perception, and microbial growth.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy Assessment : Another study published in the Journal of Antimicrobial Chemotherapy found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties.

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